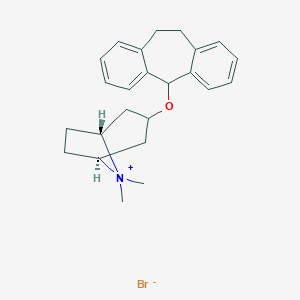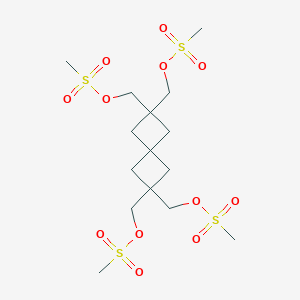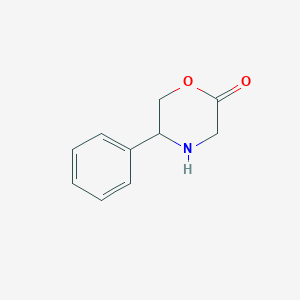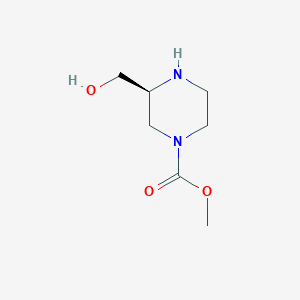
Deptropine methobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deptropine methobromide is a quaternary ammonium compound that belongs to the class of anticholinergic agents. It is used as a research tool to study the effects of acetylcholine on various physiological and biochemical processes.
Wirkmechanismus
Deptropine methobromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of acetylcholine, such as smooth muscle contraction, glandular secretion, and cardiovascular regulation.
Biochemische Und Physiologische Effekte
Deptropine methobromide has a range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, it can cause a decrease in the release of neurotransmitters and a decrease in the excitability of neurons. In the cardiovascular system, it can cause a decrease in heart rate and blood pressure. In the digestive system, it can cause a decrease in the secretion of gastric acid and an increase in the motility of the intestine.
Vorteile Und Einschränkungen Für Laborexperimente
Deptropine methobromide is a useful research tool due to its specificity for muscarinic receptors and its ability to block the effects of acetylcholine. However, it has some limitations in terms of its selectivity and potency. It can also have off-target effects on other receptor systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Deptropine methobromide. One area of interest is the development of more selective and potent muscarinic receptor antagonists. Another area of interest is the investigation of the effects of acetylcholine on different subtypes of muscarinic receptors and their downstream signaling pathways. Finally, there is a need for more studies on the physiological and pathological roles of acetylcholine in different organ systems, which could lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
Deptropine methobromide can be synthesized by reacting tropine with methyliodide in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain the final product. The chemical structure of Deptropine methobromide is shown below:
Wissenschaftliche Forschungsanwendungen
Deptropine methobromide is widely used as a research tool in various fields of biology and pharmacology. It is commonly used to study the effects of acetylcholine on the nervous system, cardiovascular system, and smooth muscle. It is also used to investigate the role of acetylcholine in the regulation of glandular secretion and the digestive system.
Eigenschaften
CAS-Nummer |
10139-98-7 |
|---|---|
Produktname |
Deptropine methobromide |
Molekularformel |
C24H30NO.Br |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?; |
InChI-Schlüssel |
QGWFPTKLAJPIMN-ILOBMFFHSA-M |
Isomerische SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
Synonyme |
deptropine methobromide deptropine methobromide methiodide N-methyldeptropine bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)









